![molecular formula C10H9NO B1611177 3-(2-Oxopropyl)benzonitrile CAS No. 73013-50-0](/img/structure/B1611177.png)
3-(2-Oxopropyl)benzonitrile
Overview
Description
3-(2-Oxopropyl)benzonitrile (3-OPBN) is an organic compound that is used in a variety of scientific research applications. It is a colorless liquid with a low boiling point and a sweet, acrid odor. It is used in the synthesis of various organic compounds, as well as in the study of biochemical and physiological processes.
Scientific Research Applications
Solar Energy
- Dye Sensitized Solar Cells (DSSCs) : A study by Latini et al. (2014) demonstrated the effectiveness of benzonitrile as an electrolyte solvent in DSSCs. The low vapor pressure of benzonitrile contributes to the long-term stability of these cells, achieving efficiency values around 8% for over 1300 hours.
Chemical Synthesis
- Polysubstituted Thiopene and 1,3,4-Thiadiazole Derivatives : Farag, Dawood, and Kandeel (1997) explored the reaction of benzonitrile derivatives to create novel thiadiazole derivatives, showcasing its utility in synthesizing complex organic compounds (Farag, Dawood, & Kandeel, 1997).
Organic Chemistry
- Photocarboxylation : Meng et al. (2019) reported a metal-free, visible-light-mediated carboxylation of benzylic C–H bonds with CO2, utilizing benzonitrile derivatives. This innovative method can be used for synthesizing various drugs (Meng et al., 2019).
Medical and Biological Applications
- Fluorescent Probes : Dong et al. (2016) developed a ratiometric fluorescent H2O2 probe using a benzonitrile derivative. This probe is useful for near-infrared and two-photon imaging in living cells and animal models (Dong et al., 2016).
Environmental Studies
- Fungal Degradation : Harper (1977) investigated the enzymatic degradation of benzonitrile by Fusarium solani, providing insights into the biodegradation of nitrilic herbicides in the environment (Harper, 1977).
Corrosion Inhibition
- Corrosion Inhibition of Mild Steel : Chaouiki et al. (2018) studied the use of benzonitrile derivatives as corrosion inhibitors for mild steel, showcasing their utility in industrial applications (Chaouiki et al., 2018).
Battery Technology
- Lithium-Ion Batteries : Huang et al. (2014) utilized benzonitrile derivatives as an electrolyte additive for improving the cyclic stability of high voltage lithium-ion batteries (Huang et al., 2014).
properties
IUPAC Name |
3-(2-oxopropyl)benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c1-8(12)5-9-3-2-4-10(6-9)7-11/h2-4,6H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XECXKMQLEFHQHM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1=CC(=CC=C1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10538061 | |
Record name | 3-(2-Oxopropyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10538061 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
73013-50-0 | |
Record name | 3-(2-Oxopropyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10538061 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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